12-Hydroxyganoderic acid D

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

It is known that 12-hydroxyganoderic acid d is a triterpenoid extracted from ganoderma lucidum , which has been reported to exhibit various pharmacological activities .

Biochemical Pathways

It is known that ganoderma lucidum, from which this compound is extracted, affects various biochemical pathways .

Analyse Biochimique

Biochemical Properties

It is known that it interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

The cellular effects of 12-Hydroxyganoderic Acid D are diverse. It has been found to have protective effects against liver injury and intestinal microbial disorder in mice with excessive alcohol intake . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is complex and involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the effects of this compound can change over time, and it has been observed to have long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

It is known to interact with various enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, and it may have effects on its localization or accumulation .

Subcellular Localization

It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 12-Hydroxyganoderic acid D typically involves the extraction of the compound from Ganoderma lucidum using organic solvents such as ethanol or methanol. The extraction process is followed by purification steps, including liquid chromatography and crystallization .

Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Ganoderma lucidum under controlled conditions. The mushrooms are harvested, dried, and subjected to solvent extraction. The extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .

Analyse Des Réactions Chimiques

Types of Reactions: 12-Hydroxyganoderic acid D undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 12th position can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Applications De Recherche Scientifique

12-Hydroxyganoderic acid D has a wide range of scientific research applications:

Chemistry: Used as a reference compound in the study of triterpenoids and their chemical properties.

Biology: Investigated for its role in modulating biological pathways and cellular processes.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.

Industry: Utilized in the development of functional foods, dietary supplements, and cosmeceuticals.

Comparaison Avec Des Composés Similaires

- Ganoderic Acid A

- Ganoderic Acid C2

- Lucidenic Acid

Comparison: 12-Hydroxyganoderic acid D is unique due to the presence of a hydroxyl group at the 12th position, which imparts distinct chemical and biological properties. Compared to other ganoderic acids, it exhibits stronger antioxidant and anti-inflammatory activities, making it a valuable compound for therapeutic applications .

Activité Biologique

Introduction

12-Hydroxyganoderic acid D (12-HGA D) is a bioactive compound derived from Ganoderma lucidum, a medicinal mushroom known for its therapeutic properties. This article delves into the biological activities of 12-HGA D, focusing on its pharmacological effects, mechanisms of action, and potential applications in medicine.

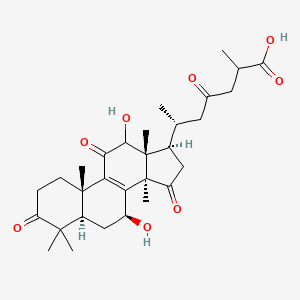

Chemical Structure and Metabolism

This compound is a triterpenoid, characterized by its unique structure that contributes to its biological activity. The compound undergoes extensive metabolism in the body, primarily through phase I and II metabolic processes. Research indicates that the main metabolic soft spots include hydroxyl and carbonyl groups, which facilitate its conversion into various metabolites that may also exhibit biological activities .

Table 1: Key Metabolites of this compound

| Metabolite Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Ganoderic Acid A | Triterpenoid | Anticancer, hepatoprotective |

| 7β,15-Dihydroxy-3,11,23-trioxo-lanost-26-oic acid | Triterpenoid | Antioxidative, cytotoxic |

Anticancer Properties

Numerous studies have highlighted the anticancer potential of 12-HGA D and related ganoderic acids. These compounds have demonstrated efficacy against various cancer cell lines, including breast cancer, osteosarcoma, and lymphoma. The mechanisms underlying these effects include:

- Induction of Apoptosis : 12-HGA D triggers apoptotic pathways in cancer cells by activating caspases and modulating key signaling pathways such as JNK and ERK .

- Inhibition of Tumor Growth : In vivo studies have shown that ganoderic acids can significantly reduce tumor size and metastasis in animal models .

Hepatoprotective Effects

Research indicates that ganoderic acids, including 12-HGA D, possess hepatoprotective properties. They mitigate liver damage caused by toxins such as alcohol by:

- Reducing oxidative stress markers (e.g., malondialdehyde) and enhancing antioxidant enzyme levels (e.g., superoxide dismutase) .

- Modulating liver metabolism and improving lipid profiles in models of alcoholic liver disease .

Immunomodulatory Effects

12-HGA D has been shown to enhance immune responses by:

- Increasing the production of pro-inflammatory cytokines such as TNF-alpha and IFN-gamma in immune cells .

- Regulating the activity of immune cells, including T lymphocytes and macrophages, thereby enhancing overall immune function .

Study on Anticancer Activity

A study conducted on human osteosarcoma cells demonstrated that treatment with 12-HGA D resulted in significant apoptosis induction compared to control groups. The study utilized flow cytometry to quantify apoptotic cells and Western blot analysis to assess the activation of caspase pathways .

Hepatoprotective Study in Mice

In a controlled experiment involving mice subjected to alcohol-induced liver injury, administration of ganoderic acids led to a marked decrease in liver enzyme levels (AST and ALT) and improved histological outcomes. The results suggested that these compounds could serve as functional food ingredients for preventing alcoholic liver disease .

Propriétés

IUPAC Name |

(6R)-6-[(5R,7S,10S,13R,14R,17R)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17-19,25,32,36H,8-13H2,1-7H3,(H,37,38)/t14-,15?,17-,18+,19+,25?,28+,29+,30+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCIUOVOXWPIXOR-IGWWZKADSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(C(C(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.